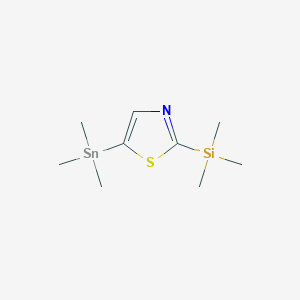
2-TRIMETHYLSILANYL-5-TRIMETHYL-STANNANYL-THIAZOLE
Vue d'ensemble
Description
2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole is a unique organometallic compound that features both silicon and tin atoms within its structure
Méthodes De Préparation
The synthesis of 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole typically involves the reaction of 2-bromo-5-(trimethylstannyl)thiazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.
Analyse Des Réactions Chimiques
2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole undergoes a variety of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers. Typical reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Coupling Reactions: The compound can participate in coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Applications De Recherche Scientifique
2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organometallic compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, potentially leading to new insights into biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole exerts its effects is largely dependent on the specific reactions it undergoes. In general, the trimethylsilyl and trimethylstannyl groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The thiazole ring can also participate in various chemical transformations, further expanding the compound’s reactivity and utility.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole include:
2-(Trimethylsilyl)-1,3-thiazole: This compound features a trimethylsilyl group but lacks the trimethylstannyl group, making it less versatile in certain reactions.
2-(Trimethylsilyl)thiazole: Similar to the above, this compound also lacks the trimethylstannyl group.
1-Trimethylsilyl-1,2,3-benzotriazole: This compound contains a trimethylsilyl group but is based on a different heterocyclic ring system.
The presence of both trimethylsilyl and trimethylstannyl groups in 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole makes it unique and highly versatile in various synthetic applications.
Propriétés
IUPAC Name |
trimethyl-(5-trimethylstannyl-1,3-thiazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NSSi.3CH3.Sn/c1-9(2,3)6-7-4-5-8-6;;;;/h4H,1-3H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFYOBJABJCVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=C(S1)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NSSiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243233 | |
| Record name | 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-57-6 | |
| Record name | 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108306-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


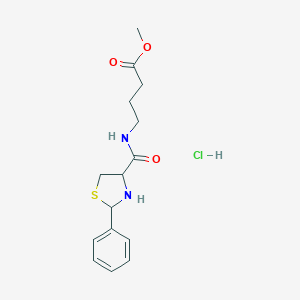
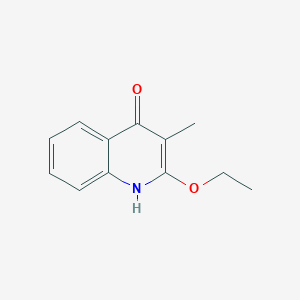
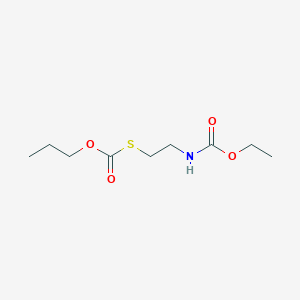
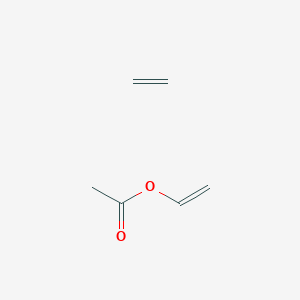

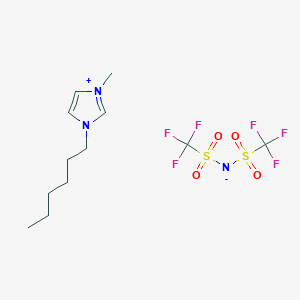

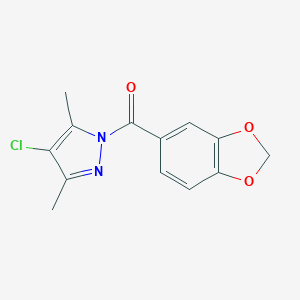
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
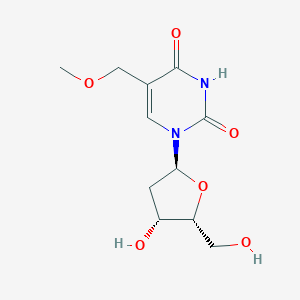
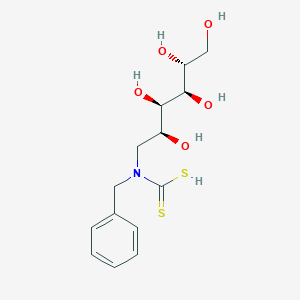
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone](/img/structure/B9941.png)
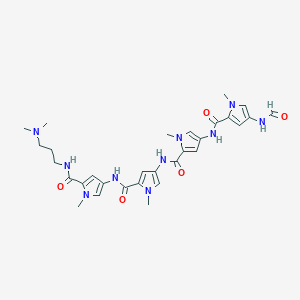
![3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid](/img/structure/B9943.png)
